2-Fluoro-3-(piperidin-2-yl)pyridine
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Overview
Description
2-Fluoro-3-(piperidin-2-yl)pyridine is a heterocyclic compound that features a fluorine atom at the 2-position and a piperidine ring at the 3-position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-3-(piperidin-2-yl)pyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-3-(piperidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biological studies to investigate the function of specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the piperidine ring, making it less versatile in medicinal applications.
3-(Piperidin-2-yl)pyridine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
2-Chloro-3-(piperidin-2-yl)pyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
2-Fluoro-3-(piperidin-2-yl)pyridine is unique due to the combination of the fluorine atom and piperidine ring, which imparts distinct electronic and steric properties. These features enhance its utility in various chemical reactions and applications, particularly in the development of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C10H13FN2 |
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Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-fluoro-3-piperidin-2-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h3-4,7,9,12H,1-2,5-6H2 |
InChI Key |
SHAGEWYKCJZJIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=C(N=CC=C2)F |
Origin of Product |
United States |
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